Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-
Description
The compound Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- features a benzeneacetamide core substituted with a formylhydrazine group at the para position of the phenyl ring.
Properties
CAS No. |
138471-96-2 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[4-(2-formylhydrazinyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15N3O2/c19-11-16-18-14-8-6-13(7-9-14)17-15(20)10-12-4-2-1-3-5-12/h1-9,11,18H,10H2,(H,16,19)(H,17,20) |
InChI Key |
DNGXYTMXIIILKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- typically involves the reaction of 4-aminobenzeneacetamide with formylhydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups on the benzene ring or the acetamide group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the development of probes and assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- involves its interaction with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activities. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
Key Observations :
- Formylhydrazine vs. Sulfonyl/Thiazolyl Groups : The formylhydrazine group in the target compound may confer stronger hydrogen-bonding capacity compared to sulfonyl () or thiazolyl () substituents, influencing solubility and receptor binding.
- Electron-Withdrawing Effects: Fluorine () and trifluoroethoxy () groups enhance metabolic stability and bioavailability, whereas the formylhydrazino group may increase reactivity or susceptibility to hydrolysis.
Biological Activity
Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl] is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of approximately 269.30 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticonvulsant properties and other pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl] can be represented as follows:
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.30 g/mol
- Chemical Structure :
This compound features a benzene ring connected to an acetamide group and a hydrazine derivative, which may contribute to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of benzeneacetamide can exhibit significant anticonvulsant properties. For instance, compounds structurally related to Benzeneacetamide have been evaluated for their effectiveness in animal models of epilepsy. The anticonvulsant activity was primarily assessed using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Structure | MES Protection (mg/kg) | PTZ Protection (mg/kg) | Notes |
|---|---|---|---|---|
| 19 | - | 100, 300 | - | High activity observed |
| 14 | - | 100 | - | Delayed onset |
| 24 | - | 100 | - | Effective at 0.5 h |
In these studies, it was observed that the introduction of specific substituents on the aromatic rings significantly influenced the anticonvulsant activity. Compounds with higher lipophilicity tended to show delayed onset but prolonged effects, indicating a complex relationship between structure and activity.
The proposed mechanism of action for Benzeneacetamide derivatives involves modulation of neurotransmitter systems, potentially influencing GABAergic transmission or inhibiting excitatory neurotransmission pathways. The incorporation of fluorinated groups has been noted to enhance metabolic stability and increase lipophilicity, facilitating better central nervous system penetration.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the safety profile of Benzeneacetamide derivatives. Preliminary toxicity studies indicated that certain compounds exhibited neurotoxicity at higher doses; however, specific data on Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl] remains limited.
Table 2: Toxicity Assessment
| Compound ID | Rotarod Performance (seconds) | Neurological Toxicity Observed |
|---|---|---|
| 19 | 20 | Yes |
| 14 | 30 | No |
| 24 | 25 | Yes |
Case Study 1: Evaluation in Animal Models
In a study conducted by Obniska et al., various derivatives including Benzeneacetamide were tested for their anticonvulsant properties in mice. The results demonstrated that modifications in the hydrazine moiety significantly altered the pharmacological profile. Compounds exhibiting strong anticonvulsant effects were further analyzed for their structure-activity relationships (SAR).
Case Study 2: Pharmacokinetics and Metabolism
Another investigation focused on the pharmacokinetics of Benzeneacetamide derivatives revealed that compounds with increased lipophilicity showed prolonged plasma half-lives. This finding suggests that optimizing lipophilic characteristics could enhance therapeutic efficacy while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
